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molecular formula C10H11N3 B8466500 2-Methyl-1-phenyl-1h-imidazol-5-amine

2-Methyl-1-phenyl-1h-imidazol-5-amine

Cat. No. B8466500
M. Wt: 173.21 g/mol
InChI Key: OHFFZDDLHOTBLF-UHFFFAOYSA-N
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Patent
US08957078B2

Procedure details

To a mixture of benzyl N-(2-methyl-3-phenyl-imidazol-4-yl)carbamate (510 mg, 1.659 mmol) and Pd on C, wet, Degussa (176.6 mg, 0.1659 mmol) was added methanol (10 mL). The reaction was hydrogenated (balloon pressure) for 2 h before the catalyst was filtered off and the filtrate concentrated in vacuo yielding 2-methyl-1-phenyl-1H-imidazol-5-amine as a yellow oil that is immediately used in next step without further purification. MS (ES+) 174.4.
Name
benzyl N-(2-methyl-3-phenyl-imidazol-4-yl)carbamate
Quantity
510 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:5]([NH:13]C(=O)OCC2C=CC=CC=2)=[CH:4][N:3]=1>[Pd].CO>[CH3:1][C:2]1[N:6]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:5]([NH2:13])=[CH:4][N:3]=1

Inputs

Step One
Name
benzyl N-(2-methyl-3-phenyl-imidazol-4-yl)carbamate
Quantity
510 mg
Type
reactant
Smiles
CC1=NC=C(N1C1=CC=CC=C1)NC(OCC1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C(=CN1)N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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